

Comparative Analysis of Dichloronitro-Substituted Benzoic Acid Crystal Structures

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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzodifluoride

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A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of dichloronitro-substituted benzoic acid isomers. This guide provides a comparative analysis of their crystallographic data, a detailed experimental protocol for structure determination, and a workflow for the analysis process.

Please note: The initially requested compound, "**2,3-Dichloro-6-nitrobenzodifluoride**," appears to be a misnomer, as no corresponding crystal structure data has been reported in publicly available databases. This guide, therefore, focuses on a closely related and structurally characterized compound, 2,4-Dichloro-6-nitrobenzoic acid, and compares it with other dichloronitrobenzoic acid isomers where crystallographic data is available.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,4-Dichloro-6-nitrobenzoic acid. A comprehensive comparison with other isomers is limited due to the sparse availability of complete crystallographic datasets for all isomers in readily accessible, public literature. The data presented here is for the most comprehensively documented isomer found during the literature review.

Parameter	2,4-Dichloro-6-nitrobenzoic acid
Chemical Formula	C ₇ H ₃ Cl ₂ NO ₄
Molecular Weight	236.00 g/mol
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 4.6930(7) Å
	b = 7.5590(11) Å
	c = 13.0721(19) Å
	α = 97.120(2)°
	β = 95.267(2)°
	γ = 100.631(2)°
Volume	449.11(11) Å ³
Z (Molecules per unit cell)	2
Radiation Type	Mo Kα
Temperature	295(2) K
Refinement Method	Full-matrix least-squares on F ²
R-factor	0.032
wR-factor	0.086

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure, such as that of 2,4-Dichloro-6-nitrobenzoic acid, by X-ray diffraction follows a standardized workflow.

1. Crystallization: High-quality single crystals of the compound are grown. This is a critical step and can be achieved through various methods such as slow evaporation of a saturated

solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically.

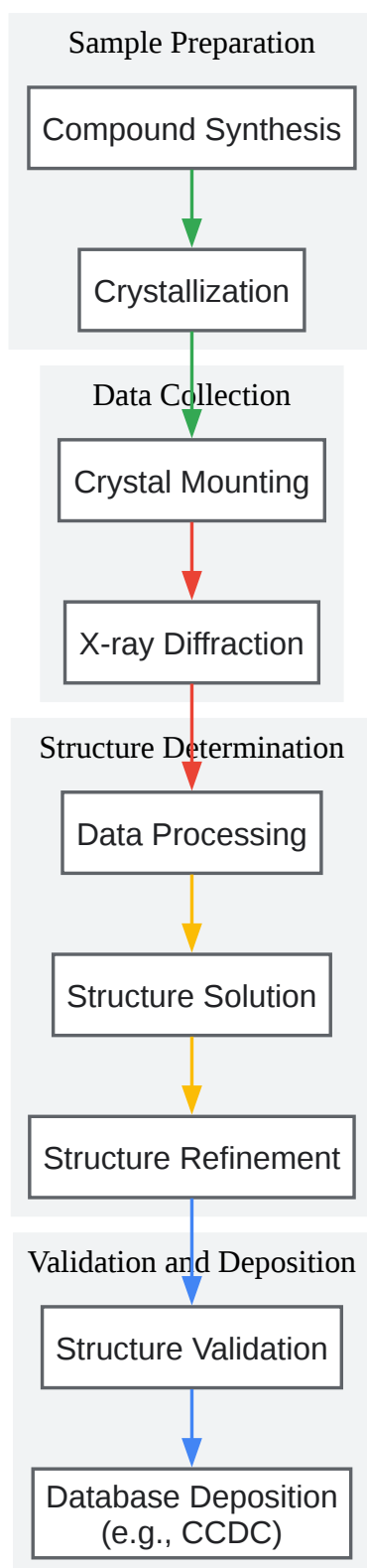
2. **Crystal Mounting and Data Collection:** A suitable single crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed on a diffractometer. The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu anode) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern of spots is recorded.

3. **Data Processing:** The collected diffraction data, consisting of thousands of reflections, are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (e.g., Lorentz and polarization effects, absorption), and merging equivalent reflections. This step yields a unique set of reflection intensities.

4. **Structure Solution and Refinement:** The processed data is used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors, which leads to an initial electron density map. This map reveals the positions of the atoms in the crystal. The initial atomic model is then refined using least-squares methods. In this iterative process, the atomic coordinates and thermal parameters are adjusted to improve the agreement between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor.

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow for determining a small molecule crystal structure.



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Caption: Workflow of single-crystal X-ray structure analysis.

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